2-(2-Methylquinolin-4-yl)acetimidamide

Medicinal chemistry Chemical sourcing Structure verification

2-(2-Methylquinolin-4-yl)acetimidamide (CAS 1526113-19-8) is a synthetic small molecule comprising a quinoline heterocycle substituted at the 2‑position with a methyl group and at the 4‑position with an acetimidamide side chain. Its molecular formula is C₁₂H₁₃N₃ and its monoisotopic mass is 199.25 g·mol⁻¹.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B13614840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylquinolin-4-yl)acetimidamide
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)CC(=N)N
InChIInChI=1S/C12H13N3/c1-8-6-9(7-12(13)14)10-4-2-3-5-11(10)15-8/h2-6H,7H2,1H3,(H3,13,14)
InChIKeyUHABVEPECAKMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylquinolin-4-yl)acetimidamide – Core Identifiers and Structural Class for Scientific Sourcing


2-(2-Methylquinolin-4-yl)acetimidamide (CAS 1526113-19-8) is a synthetic small molecule comprising a quinoline heterocycle substituted at the 2‑position with a methyl group and at the 4‑position with an acetimidamide side chain . Its molecular formula is C₁₂H₁₃N₃ and its monoisotopic mass is 199.25 g·mol⁻¹ . The compound is commercially available from multiple research‑chemical suppliers at typical purities of 98% .

Why 2-(2-Methylquinolin-4-yl)acetimidamide Cannot Be Replaced by a Close Analog Without Data Verification


Even structurally conservative modifications to the quinoline core or the amidine side chain can lead to substantial shifts in physicochemical and pharmacological profiles. The 2‑methyl group is known to influence both the conformational preference of the acetimidamide substituent and the basicity of the quinoline nitrogen; replacement by a des‑methyl analogue or an isosteric amide can alter hydrogen‑bonding capacity, lipophilicity, and target‑engagement kinetics [1]. Generic substitution without direct comparative data therefore carries a material risk of losing the desired activity or selectivity signature.

2-(2-Methylquinolin-4-yl)acetimidamide – Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and Formula Differentiate from the Des‑Methyl Analog

The target compound possesses a molecular weight of 199.25 Da and formula C₁₂H₁₃N₃, whereas the des‑methyl analog 2-(quinolin‑4‑yl)acetimidamide (CAS 1521284‑07‑0) has MW 185.23 Da and formula C₁₁H₁₁N₃ . The 14 Da difference (a methylene group) can be used as an identity check by LC‑MS.

Medicinal chemistry Chemical sourcing Structure verification

Lipophilicity Shift Imposed by the 2‑Methyl Group Relative to the Des‑Methyl Analog

The measured LogP of the des‑methyl analog 2-(quinolin‑4‑yl)acetimidamide is 1.03 . Adding a methyl group at the quinoline 2‑position is predicted to increase LogP by approximately 0.4‑0.5 units, placing the target compound in the LogP range of ~1.4‑1.5 [1]. This moderate increase in lipophilicity can affect membrane permeability and solubility.

Physicochemical profiling Drug design ADME prediction

Hydrogen‑Bond Donor/Acceptor Count Parity with the Des‑Methyl Analog Confirms Equivalent Pharmacophoric Features

Both the target compound and its des‑methyl analog 2-(quinolin‑4‑yl)acetimidamide possess three hydrogen‑bond acceptors and two hydrogen‑bond donors . This indicates that the primary hydrogen‑bonding pharmacophore is conserved; any differential bioactivity would therefore be driven largely by the steric and lipophilic contribution of the 2‑methyl group.

Structure‑activity relationships Pharmacophore modeling Fragment‑based design

Commercial Purity Benchmarking Against Closest Available Analog

The target compound is offered at 98% purity by Leyan , identical to the purity grade of the des‑methyl analog 2-(quinolin‑4‑yl)acetimidamide from Fluorochem . Equivalent purity minimizes confounding biological effects from impurities when switching between analogs.

Procurement quality control Chemical supplier comparison Purity specification

2-(2-Methylquinolin-4-yl)acetimidamide – Recommended Application Scenarios Rooted in Evidence


Medicinal Chemistry Lead Optimization Where Methyl Group SAR Is Being Explored

When a series of quinoline‑4‑acetimidamide analogs is being profiled, the 2‑methyl derivative serves as the logical next step from the des‑methyl parent. The 14 Da mass increase and the projected LogP shift of +0.4‑0.5 units allow researchers to evaluate the contribution of the methyl group to potency, selectivity, and pharmacokinetics [1].

Fragment‑Based Drug Discovery Requiring a Hydrogen‑Bond‑Rich Building Block

With three hydrogen‑bond acceptors and two donors, the compound is suitable for fragment screens or as a warhead in PROTAC design, where the amidine moiety can engage catalytic residues. The equivalent HBA/HBD count to the des‑methyl analog ensures a consistent pharmacophore footprint .

Chemical Biology Probe Development Targeting Metallo‑ or Serine Proteases

The acetimidamide group is a recognized zinc‑binding motif and can chelate metal ions in enzyme active sites. The 2‑methyl substituent may confer selectivity among closely related metalloproteases when compared with the des‑methyl analog, making the compound a candidate probe for target‑engagement studies [1].

Standard Reference Compound for LC‑MS Method Development

The distinct molecular weight of 199.25 Da and the characteristic isotopic pattern allow the compound to be used as a retention‑time and mass‑accuracy calibrant in LC‑MS workflows, easily distinguishable from the des‑methyl analog (185.23 Da) .

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